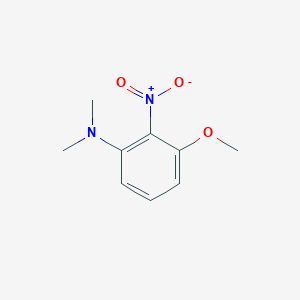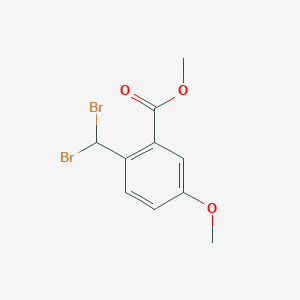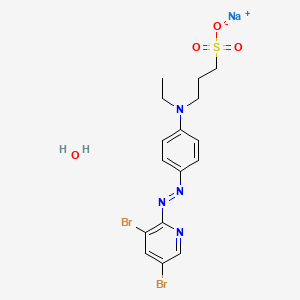![molecular formula C12H13ClFNO3 B12843726 N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro, cyclopentyloxy, and fluorophenyl group attached to a carbamic acid moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then hydrolyzed to yield the carbamic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamic acid derivatives, while substitution reactions can produce a variety of substituted phenylcarbamic acids .
Applications De Recherche Scientifique
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenylcarbamic acids with different substituents, such as:
- N-[4-Chloro-2-fluorophenyl]carbamic acid
- N-[4-Chloro-5-(methoxy)-2-fluorophenyl]carbamic acid
- N-[4-Chloro-5-(cyclohexyloxy)-2-fluorophenyl]carbamic acid
Uniqueness
N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C12H13ClFNO3 |
|---|---|
Poids moléculaire |
273.69 g/mol |
Nom IUPAC |
(4-chloro-5-cyclopentyloxy-2-fluorophenyl)carbamic acid |
InChI |
InChI=1S/C12H13ClFNO3/c13-8-5-9(14)10(15-12(16)17)6-11(8)18-7-3-1-2-4-7/h5-7,15H,1-4H2,(H,16,17) |
Clé InChI |
YESRGFCRGXHZOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=C(C=C(C(=C2)NC(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


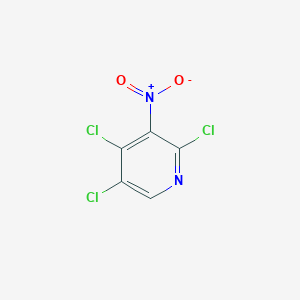
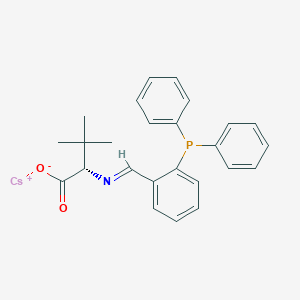
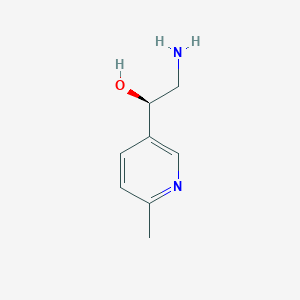

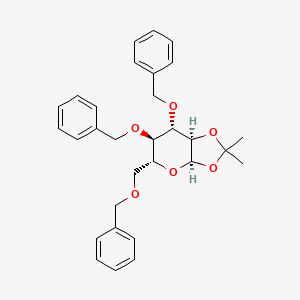

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
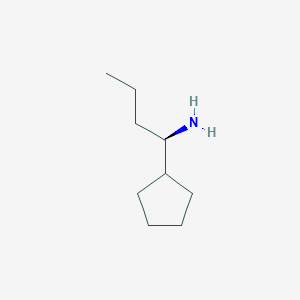
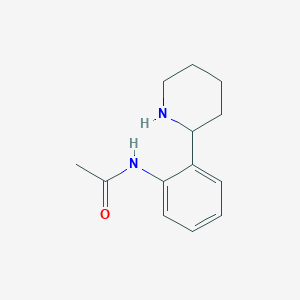
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
